molecular formula C10H22O3 B1582452 Tripropyl orthoformate CAS No. 621-76-1

Tripropyl orthoformate

Cat. No.: B1582452
CAS No.: 621-76-1
M. Wt: 190.28 g/mol
InChI Key: RWNXXQFJBALKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tripropyl orthoformate, also known as 1,1’,1’'-[methylidynetris(oxy)]trispropane, is an organic compound with the molecular formula C₁₀H₂₂O₃. It is a clear, colorless liquid that is used in various chemical reactions and industrial applications. This compound is part of the orthoformate family, which are esters of orthoformic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tripropyl orthoformate can be synthesized through the reaction of orthoformic acid with propanol. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The general reaction is as follows:

HC(OH)₃ + 3 C₃H₇OH → HC(OC₃H₇)₃ + 3 H₂O\text{HC(OH)₃ + 3 C₃H₇OH → HC(OC₃H₇)₃ + 3 H₂O} HC(OH)₃ + 3 C₃H₇OH → HC(OC₃H₇)₃ + 3 H₂O

Industrial Production Methods

In industrial settings, this compound is produced by the reaction of orthoformic acid with propanol under controlled conditions. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, to increase the reaction rate and yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Tripropyl orthoformate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound hydrolyzes to form orthoformic acid and propanol.

    Alcoholysis: Reacts with alcohols to form mixed orthoesters.

    Transesterification: Can undergo transesterification reactions with other esters.

Common Reagents and Conditions

    Hydrolysis: Water and an acid catalyst (e.g., hydrochloric acid).

    Alcoholysis: Alcohols (e.g., methanol, ethanol) and an acid catalyst.

    Transesterification: Other esters and an acid or base catalyst.

Major Products Formed

    Hydrolysis: Orthoformic acid and propanol.

    Alcoholysis: Mixed orthoesters and propanol.

    Transesterification: New esters and propanol.

Scientific Research Applications

Tripropyl orthoformate has several applications in scientific research, including:

    Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Catalysis: Employed as a catalyst in certain chemical reactions, such as the esterification of racemic acids.

    Drying Agent: Used as a drying agent in the synthesis of squaraine derivatives.

    Enantioselective Reactions: Utilized in the enantioselective esterification of racemic acids to produce optically active compounds.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl orthoformate: A simpler orthoester with three methoxy groups.

    Triethyl orthoformate: Contains three ethoxy groups.

    Triisopropyl orthoformate: Has three isopropoxy groups.

    Tributyl orthoformate: Contains three butoxy groups.

Uniqueness

Tripropyl orthoformate is unique due to its specific alkyl chain length, which provides distinct physical and chemical properties compared to other orthoesters. Its reactivity and solubility characteristics make it suitable for specific applications in organic synthesis and catalysis.

Properties

IUPAC Name

1-(dipropoxymethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNXXQFJBALKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(OCCC)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044450
Record name Tripropyl orthoformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propane, 1,1',1''-[methylidynetris(oxy)]tris-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

621-76-1
Record name 1,1′,1′′-[Methylidynetris(oxy)]tris[propane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tripropyl orthoformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1',1''-[methylidynetris(oxy)]tris-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tripropyl orthoformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1',1''-[methylidynetris(oxy)]trispropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.732
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIPROPYL ORTHOFORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8F0DF6AF9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tripropyl orthoformate
Reactant of Route 2
Reactant of Route 2
Tripropyl orthoformate
Reactant of Route 3
Reactant of Route 3
Tripropyl orthoformate
Reactant of Route 4
Reactant of Route 4
Tripropyl orthoformate
Reactant of Route 5
Reactant of Route 5
Tripropyl orthoformate
Reactant of Route 6
Reactant of Route 6
Tripropyl orthoformate
Customer
Q & A

Q1: What is the role of tripropyl orthoformate in the proppant coating technology described in the research?

A1: this compound acts as a delayed acid-release activator within the proppant coating []. While traditional proppants can migrate and lose effectiveness over time, this technology aims to improve wellbore stability and longevity. Here's how it works:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.